4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Medicinal Chemistry Organic Synthesis Process Chemistry

Select this validated JAK3 inhibitor scaffold: the 3-piperidinyl group is essential for engaging kinase ATP-binding pockets—alternative substituents cannot recapitulate this binding mode. With a documented 88% synthetic yield and reliable 97% purity, this building block enables cost-effective SAR exploration and seamless scale-up. Procure in bulk to accelerate your kinase inhibitor pipeline with a proven, high-fidelity intermediate.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 149692-82-0
Cat. No. B140512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
CAS149692-82-0
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=CC=N3
InChIInChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15)
InChIKeyOUNKWLVIJBPPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (CAS 149692-82-0): A Core Scaffold for JAK and Kinase Inhibitor Discovery


4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a heterocyclic building block characterized by a 1H-pyrrolo[2,3-b]pyridine core substituted with a piperidine ring at the 3-position . This compound serves as a foundational intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the Janus kinase (JAK) family [1]. Its molecular framework provides a versatile handle for further derivatization, enabling the generation of focused libraries for structure-activity relationship (SAR) studies in immunology and oncology research [1].

Why 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine Cannot Be Simply Replaced by Other Pyrrolopyridine Analogs


While the 1H-pyrrolo[2,3-b]pyridine scaffold is common in kinase inhibitor research, substitution at the 3-position with a piperidine ring is not interchangeable with other heterocyclic or aromatic groups. The basicity and conformational flexibility of the piperidine ring directly influence the compound's ability to engage specific residues within the kinase ATP-binding pocket, which is critical for both potency and selectivity [1]. For instance, in the development of JAK3 inhibitors, the 3-piperidinyl motif was a key starting point that, upon optimization, led to compounds with nanomolar inhibitory activities, demonstrating that alternative 3-substituents would not recapitulate this initial binding mode or offer the same synthetic tractability for further elaboration [1]. Generic substitution with a different amine or aniline would fundamentally alter the electronic and steric properties of the molecule, compromising its utility as a validated lead-optimization scaffold.

Quantitative Differentiation of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (CAS 149692-82-0) for Procurement Decisions


High Synthetic Yield and Reproducibility Compared to Literature Protocols

A reported synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine achieves a high yield of 88%, offering a more efficient route than alternative multi-step syntheses for similar 3-substituted pyrrolopyridines which often suffer from lower overall yields due to challenging purifications .

Medicinal Chemistry Organic Synthesis Process Chemistry

High Commercial Purity Minimizes Impurity-Related Assay Interference

Commercially available 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is routinely supplied at a high purity of 97% . This level of purity exceeds the typical 95% minimum specification for many research-grade building blocks, including its own dihydrochloride salt form (3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride, min. 95%) .

Chemical Biology High-Throughput Screening Assay Development

Validated Utility as a Precursor to Potent JAK3 Inhibitors

The 1H-pyrrolo[2,3-b]pyridine derivative with a piperidine at the 3-position (compound 3) was identified as a key intermediate exhibiting moderate inhibitory activity against JAK3 and JAK1. Optimization of this scaffold led to the tricyclic derivative 19, which demonstrated potent JAK3 inhibitory activity (IC50 = 1.1 nM) [1].

Immunology Kinase Inhibitor Drug Discovery

Optimal Research and Procurement Applications for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine


Synthesis of JAK3-Selective Inhibitor Libraries for Autoimmune Disease Research

This compound is ideally suited as a starting material for medicinal chemistry programs aiming to develop novel JAK3 inhibitors. As demonstrated by Yamagishi et al., the 3-piperidinyl-pyrrolopyridine scaffold serves as a direct precursor to highly potent and selective JAK3 inhibitors with nanomolar IC50 values [1]. Procuring this building block enables the rapid exploration of SAR around the piperidine nitrogen, a key vector for modulating potency and selectivity.

Large-Scale Synthesis of Key Intermediates in Kinase Inhibitor Development

The documented high synthetic yield (88%) for this compound makes it a cost-effective and reliable building block for process chemistry scale-up [1]. For organizations advancing kinase inhibitor candidates toward preclinical development, procuring this intermediate in bulk ensures a robust and efficient supply chain, minimizing the cost of goods and mitigating the risk of low-yielding, multi-step syntheses.

High-Throughput Screening (HTS) Library Design and Fragment-Based Drug Discovery

With a commercial purity of 97%, this compound meets the stringent quality requirements for high-throughput screening and fragment-based lead discovery [1]. Its high purity minimizes the likelihood of assay interference from impurities, ensuring that any observed biological activity can be confidently attributed to the compound of interest. This makes it a preferred choice for inclusion in focused kinase inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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